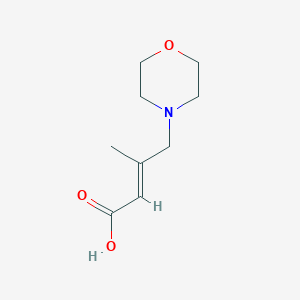
(E)-3-Methyl-4-morpholinobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Methyl-4-morpholinobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a morpholine ring and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-4-morpholinobut-2-enoic acid typically involves the reaction of 3-methyl-4-morpholinobut-2-enal with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign oxidizing agents and solvents is preferred to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Methyl-4-morpholinobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to the formation of saturated derivatives.
Substitution: The morpholine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted morpholine compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-3-Methyl-4-morpholinobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-3-Methyl-4-morpholinobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Methyl-4-piperidinobut-2-enoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
(E)-3-Methyl-4-pyrrolidinobut-2-enoic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(E)-3-Methyl-4-morpholinobut-2-enoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(E)-3-methyl-4-morpholin-4-ylbut-2-enoic acid |
InChI |
InChI=1S/C9H15NO3/c1-8(6-9(11)12)7-10-2-4-13-5-3-10/h6H,2-5,7H2,1H3,(H,11,12)/b8-6+ |
InChI-Schlüssel |
CAMVOBYPMMKXII-SOFGYWHQSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/CN1CCOCC1 |
Kanonische SMILES |
CC(=CC(=O)O)CN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B13331575.png)
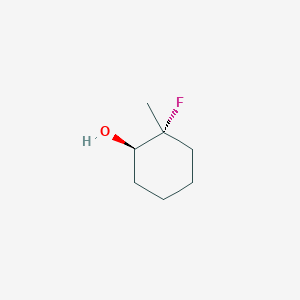
![tert-Butyl 7-(ethylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331592.png)
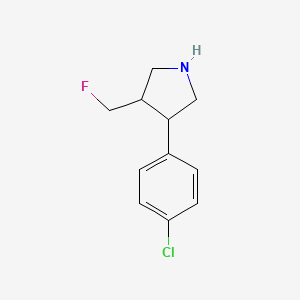
![5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13331614.png)
![1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331621.png)
![(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B13331629.png)

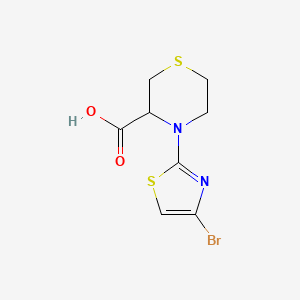


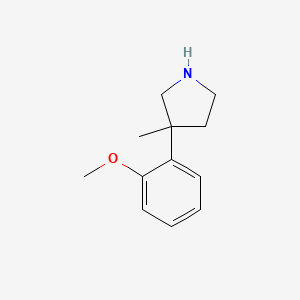
![2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13331669.png)
